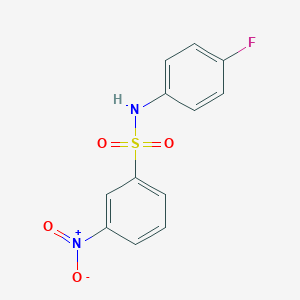

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

Description

N-(4-Fluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a fluorophenyl group attached to the sulfonamide nitrogen and a nitro substituent at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to the inherent stability of sulfonamide bonds compared to amides, particularly in biological environments . Its structure combines electron-withdrawing groups (nitro and sulfonamide) with a fluorine atom, which can influence lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFYADMZISWFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405651 | |

| Record name | N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545-95-5 | |

| Record name | N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 4-fluoroaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. Pyridine or triethylamine is typically used to scavenge HCl, driving the reaction to completion.

Reaction Equation :

Optimization and Challenges

Key parameters include:

-

Solvent : Dichloromethane or tetrahydrofuran (THF) are optimal for solubility.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as sulfonate ester formation.

-

Molar Ratios : A 1:1.2 ratio of 4-fluoroaniline to sulfonyl chloride ensures excess electrophile for higher yields.

Table 1 : Representative Reaction Conditions and Outcomes

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | Pyridine | 0–5 | 78 | 95 |

| Dichloromethane | EtN | 25 | 65 | 88 |

Challenges include the hygroscopic nature of 3-nitrobenzenesulfonyl chloride and competing hydrolysis under aqueous conditions. Anhydrous solvents and inert atmospheres are critical.

Copper-Catalyzed Coupling of Sodium Sulfinates and Amines

Methodology and Advancements

A modern approach employs copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) to catalyze the coupling of sodium 3-nitrobenzenesulfinate with 4-fluoroaniline. This method avoids handling corrosive sulfonyl chlorides and improves functional group tolerance.

Reaction Equation :

Performance Metrics

-

Oxidant : TBHP (2 equiv.) enhances reaction efficiency by regenerating the active copper species.

-

Solvent : Acetonitrile facilitates homogeneous mixing and stabilizes intermediates.

Table 2 : Catalytic Coupling Reaction Parameters

| Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | TBHP | Acetonitrile | 12 | 63 |

While this method offers operational simplicity, yields are moderate due to competing oxidation of the amine. Purification via column chromatography is often required.

Isolation and Purification Techniques

Acid-Base Extraction

Post-synthesis, the crude product is isolated using pH-controlled extraction:

Crystallization

Concentrating the organic phase and cooling to 4°C induces crystallization. The patent EP3587396A1 reports >98% purity after recrystallization from methanol.

Table 3 : Crystallization Solvents and Outcomes

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Methanol | 85 | 98 |

| Ethanol | 72 | 95 |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed:

Reduction: N-(4-fluorophenyl)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic Stability: Sulfonamide vs. Amide Analogues

A critical advantage of sulfonamides over amides is their resistance to enzymatic hydrolysis. In a study comparing N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (sulfonamide) and N-(4-fluorophenyl)-fluoroacetanilide (amide), the sulfonamide retained 95% integrity after 120 minutes in pig liver esterase, whereas only 20% of the amide remained intact . This highlights the superior metabolic stability of sulfonamide linkages, making them preferable for radiopharmaceuticals and prodrugs.

Table 1: Metabolic Stability of Sulfonamide vs. Amide Analogues

| Compound | Structure Type | % Remaining After 120 min (Pig Liver Esterase) |

|---|---|---|

| N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide | Sulfonamide | 95% |

| N-(4-Fluorophenyl)-fluoroacetanilide | Amide | 20% |

2.2.1. Halogen Substitution

The position and type of halogen substituents significantly impact activity. For example:

- N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) showed similar inhibitory potency against monoacylglycerol lipase (MGL), indicating that halogen size (F vs. I) has minimal effect on activity .

- In contrast, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) exhibited reduced potency, suggesting steric or electronic factors may play a role .

Table 2: Halogen Substituent Effects on MGL Inhibition

| Compound | Halogen | IC₅₀ (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

2.2.2. Nitro Group Positioning

The nitro group’s position affects electronic properties and binding. For instance:

- N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide (Compound 33) demonstrated 94% yield and high efficacy as a ferroptosis inhibitor, attributed to the electron-withdrawing nitro group enhancing stability .

- In contrast, N-(4-Hydroxyphenyl)benzenesulfonamide lacks a nitro group and showed reduced metabolic stability, emphasizing the nitro group’s role in optimizing pharmacokinetics .

Structural Analogues with Modified Side Chains

Modifications to the sulfonamide side chain alter solubility and target engagement:

- N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (Compound 16d) incorporates a thiazole ring, enhancing antimicrobial activity compared to simpler sulfonamides .

- N-(tert-butyl)-4-(adamantan-2-ylamino)-3-nitrobenzenesulfonamide (Compound 34) features a bulky adamantane group, improving blood-brain barrier penetration for neurological applications .

Biological Activity

N-(4-fluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique combination of a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring, which contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it suitable for various applications in drug development. The nitro group also increases its reactivity, allowing for interactions with biological macromolecules such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound may act as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, thereby exhibiting antibacterial properties. Additionally, the binding affinity enhanced by the fluorophenyl and nitro groups allows for selective targeting of various biological receptors.

Antimicrobial Activity

This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In studies evaluating its antibacterial efficacy, this compound demonstrated moderate to good activity compared to standard antibiotics such as streptomycin. The compound's effectiveness was assessed using the disc diffusion method at varying concentrations (100 µg/mL and 200 µg/mL) against common bacterial strains including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 200 |

| Staphylococcus aureus | 18 | 200 |

| E. coli | 12 | 100 |

| Pseudomonas aeruginosa | 14 | 100 |

Antifungal Activity

The antifungal properties of this compound have also been evaluated. In vitro studies against fungi such as Aspergillus niger and Fusarium solani showed that the compound can inhibit fungal growth at concentrations similar to those used for antibacterial testing.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Aspergillus niger | 16 | 250 |

| Fusarium solani | 14 | 250 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the need for further development of these compounds as potential next-generation antibiotics.

- Docking Studies : Molecular docking studies have indicated that this compound binds effectively to the active site of DNA gyrase, suggesting a mechanism for its antibacterial action. The binding affinity was compared with other known inhibitors, demonstrating superior interaction due to the unique structural features of this compound.

- Cytotoxicity Assessments : In vitro cytotoxicity tests on cancer cell lines revealed that this compound exhibits antiproliferative effects, particularly against pancreatic adenocarcinoma cells. The IC values were significantly lower than those observed with standard chemotherapeutic agents, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.